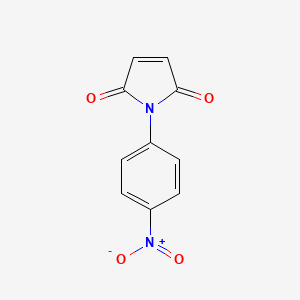

N-(4-Nitrophenyl)maleimide

説明

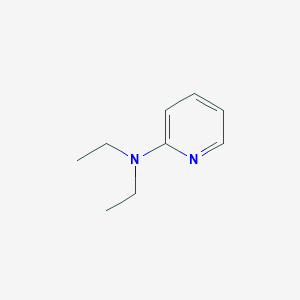

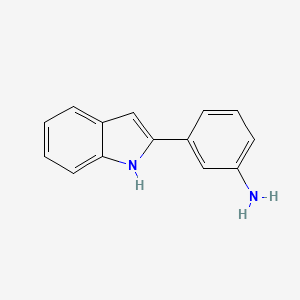

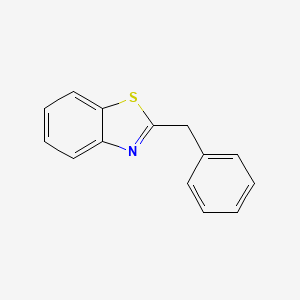

“N-(4-Nitrophenyl)maleimide” is a chemical compound with the linear formula C10H6N2O4 . It has a molecular weight of 218.17 .

Synthesis Analysis

The synthesis of N-(4-Nitrophenyl)maleimide involves a free-radical-initiated copolymerization process . The process uses different mole ratios and is carried out in THF and DMF solvents using a free radical initiator such as AIBN and BPO .Molecular Structure Analysis

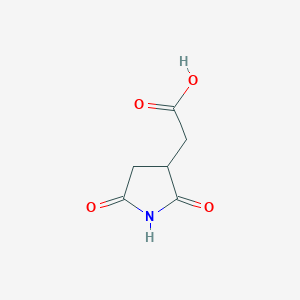

The molecular structure of N-(4-Nitrophenyl)maleimide is characterized by a 2,5-pyrroledione moiety . The compound has a molecular formula of C10H6N2O4 and a mono-isotopic mass of 218.032761 Da .Chemical Reactions Analysis

The chemical reactivity of N-(4-Nitrophenyl)maleimide involves its use as a dienophile in a Diels–Alder reaction . This reaction is a key step in the synthesis of various N-substituted maleimides .Physical And Chemical Properties Analysis

N-(4-Nitrophenyl)maleimide has a melting point of 170°C and a predicted boiling point of 418.5±28.0 °C . It has a density of 1.5±0.1 g/cm3 and a molar volume of 142.1±3.0 cm3 .科学的研究の応用

Antimicrobial and Cytostatic Activity

N-(4-Nitrophenyl)maleimide: has been synthesized and tested for its antimicrobial and cytostatic activities. The compound has shown promising results, particularly in its antifungal effects, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. Its antibacterial activity is structure-dependent, and it has exhibited high cytostatic activity with IC50 values below 0.1 μg/ml . This suggests potential applications in developing new antimicrobial agents and cancer therapeutics.

Safety And Hazards

特性

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKDEEISKBRPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284901 | |

| Record name | N-(4-Nitrophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Nitrophenyl)maleimide | |

CAS RN |

4338-06-1 | |

| Record name | 4338-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4338-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Nitrophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for N-(4-Nitrophenyl)maleimide?

A1: N-(4-Nitrophenyl)maleimide (C10H6N2O4) has a molecular weight of 218.17 g/mol. [] Spectroscopic characterization has been performed using infrared (IR) and nuclear magnetic resonance (NMR) techniques. [, ] Notably, researchers have utilized density functional theory (DFT) calculations to predict and compare theoretical IR and NMR spectra with experimental results. [, ]

Q2: How thermally stable is N-(4-Nitrophenyl)maleimide?

A2: N-(4-Nitrophenyl)maleimide exhibits good thermal stability. Studies show that polymers incorporating this compound as a dipolar chromophore have decomposition temperatures ranging from 292-308 °C and high glass transition temperatures (192-205 °C). []

Q3: Can N-(4-Nitrophenyl)maleimide be used as a monomer in polymerization reactions?

A3: Yes, N-(4-Nitrophenyl)maleimide can act as a monomer in polymerization reactions. Researchers have successfully synthesized both homopolymers and copolymers using free radical polymerization techniques. [] For instance, homopolymerization was achieved in THF solvent at 65 °C using AIBN as an initiator. [] Copolymers with methyl methacrylate (MMA) were also synthesized under similar conditions. []

Q4: Are there any studies on the theoretical properties of N-(4-Nitrophenyl)maleimide?

A4: Yes, researchers have used computational chemistry to study the structure and properties of N-(4-Nitrophenyl)maleimide. DFT calculations at the B3LYP level, using various basis sets, have been employed to optimize the geometry of the molecule. [] This has allowed for the prediction of vibrational frequencies, thermodynamic properties (entropy, enthalpy, heat capacity), and dipole moment. [, ] The HOMO-LUMO energy gap, calculated using DFT, provides insights into the compound's reactivity and potential for electron transfer. []

Q5: Has N-(4-Nitrophenyl)maleimide been used in any specific applications?

A5: N-(4-Nitrophenyl)maleimide has been used as a dipolar chromophore in styrene/maleimide copolymers for applications requiring high poling stability. [] These polymers, after undergoing corona poling, exhibit good retention of polar order, even at elevated temperatures (80-90 °C), making them potentially suitable for use in optoelectronic devices. []

Q6: What is known about the Diels-Alder reactivity of N-(4-Nitrophenyl)maleimide?

A6: N-(4-Nitrophenyl)maleimide acts as a dienophile in Diels-Alder reactions. [] Studies have shown its successful cycloaddition with various 2-(cyclic amino)-substituted 3-furancarbonitriles in boiling acetic acid. [] These reactions offer a synthetic route to phthalimide derivatives. [] Another study described the reaction of N-(4-nitrophenyl)maleimide with a pyrazole-1-carbothioamide derivative, leading to the formation of a thiazole ring through a cyclization reaction. []

Q7: How soluble is N-(4-Nitrophenyl)maleimide?

A7: While specific solubility data might require further investigation, it's known that N-(4-Nitrophenyl)maleimide can be dissolved in tetrahydrofuran (THF). [] This solvent is commonly used for its polymerization reactions. [] Its solubility in other solvents would depend on factors like polarity and temperature.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1296843.png)

![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)